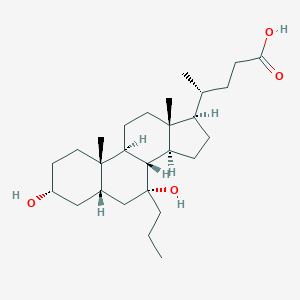
3,7-Dihydroxy-7-n-propylcholanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Dihydroxy-7-n-propylcholanoic acid (DHPA) is a cholic acid derivative that has gained significant attention in scientific research due to its potential therapeutic applications. DHPA has been found to possess various biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Aplicaciones Científicas De Investigación
3,7-Dihydroxy-7-n-propylcholanoic acid has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, antioxidant, and neuroprotective properties. 3,7-Dihydroxy-7-n-propylcholanoic acid has also been found to have potential in the treatment of liver diseases, such as non-alcoholic fatty liver disease and liver fibrosis. Additionally, 3,7-Dihydroxy-7-n-propylcholanoic acid has been studied for its potential in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of 3,7-Dihydroxy-7-n-propylcholanoic acid is not fully understood. However, it has been proposed that 3,7-Dihydroxy-7-n-propylcholanoic acid exerts its effects by modulating various signaling pathways and gene expression. 3,7-Dihydroxy-7-n-propylcholanoic acid has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the regulation of antioxidant and anti-inflammatory responses. 3,7-Dihydroxy-7-n-propylcholanoic acid has also been found to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation.
Efectos Bioquímicos Y Fisiológicos
3,7-Dihydroxy-7-n-propylcholanoic acid has been found to possess various biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and apoptosis. 3,7-Dihydroxy-7-n-propylcholanoic acid has also been found to improve mitochondrial function and inhibit fibrosis. Additionally, 3,7-Dihydroxy-7-n-propylcholanoic acid has been found to enhance cognitive function and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,7-Dihydroxy-7-n-propylcholanoic acid has several advantages for lab experiments. It is easy to synthesize and can be obtained in high purity. 3,7-Dihydroxy-7-n-propylcholanoic acid has also been found to be stable under various conditions, making it suitable for long-term storage. However, 3,7-Dihydroxy-7-n-propylcholanoic acid has some limitations for lab experiments. It has poor solubility in water, which can limit its use in some experiments. Additionally, 3,7-Dihydroxy-7-n-propylcholanoic acid has not been extensively studied in vivo, which can limit its translation to clinical applications.
Direcciones Futuras
There are several future directions for the study of 3,7-Dihydroxy-7-n-propylcholanoic acid. One potential direction is the investigation of the pharmacokinetics and pharmacodynamics of 3,7-Dihydroxy-7-n-propylcholanoic acid in vivo. This will provide a better understanding of the potential clinical applications of 3,7-Dihydroxy-7-n-propylcholanoic acid. Additionally, the development of novel formulations of 3,7-Dihydroxy-7-n-propylcholanoic acid with improved solubility and bioavailability can enhance its use in lab experiments and potential clinical applications. Finally, the investigation of the potential synergistic effects of 3,7-Dihydroxy-7-n-propylcholanoic acid with other compounds can provide new insights into its mechanism of action and potential therapeutic applications.
Conclusion:
In conclusion, 3,7-Dihydroxy-7-n-propylcholanoic acid is a cholic acid derivative that has gained significant attention in scientific research due to its potential therapeutic applications. 3,7-Dihydroxy-7-n-propylcholanoic acid possesses various biochemical and physiological effects, making it a promising candidate for the development of new drugs. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3,7-Dihydroxy-7-n-propylcholanoic acid have been discussed in this paper. Further research is needed to fully understand the potential clinical applications of 3,7-Dihydroxy-7-n-propylcholanoic acid.
Métodos De Síntesis
3,7-Dihydroxy-7-n-propylcholanoic acid can be synthesized by the reaction of cholic acid with propylamine in the presence of a catalyst. The reaction results in the formation of the propylamide derivative of cholic acid, which is then hydrolyzed to form 3,7-Dihydroxy-7-n-propylcholanoic acid. This synthesis method has been optimized to produce high yields of 3,7-Dihydroxy-7-n-propylcholanoic acid with high purity.
Propiedades
Número CAS |
124729-58-4 |
|---|---|
Nombre del producto |
3,7-Dihydroxy-7-n-propylcholanoic acid |
Fórmula molecular |
C27H46O4 |
Peso molecular |
434.7 g/mol |
Nombre IUPAC |
(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-7-propyl-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C27H46O4/c1-5-12-27(31)16-18-15-19(28)10-13-25(18,3)22-11-14-26(4)20(7-8-21(26)24(22)27)17(2)6-9-23(29)30/h17-22,24,28,31H,5-16H2,1-4H3,(H,29,30)/t17-,18+,19-,20-,21+,22+,24+,25+,26-,27-/m1/s1 |
Clave InChI |
BOJLONLMSDGVHC-WCEAYCHHSA-N |
SMILES isomérico |
CCC[C@]1(C[C@@H]2C[C@@H](CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@@H]([C@]4(CC3)C)[C@H](C)CCC(=O)O)C)O)O |
SMILES |
CCCC1(CC2CC(CCC2(C3C1C4CCC(C4(CC3)C)C(C)CCC(=O)O)C)O)O |
SMILES canónico |
CCCC1(CC2CC(CCC2(C3C1C4CCC(C4(CC3)C)C(C)CCC(=O)O)C)O)O |
Sinónimos |
3,7-dihydroxy-7-n-propylcholanoic acid 7-n-propyl-chenodeoxycholic acid 7-n-propylursodeoxycholic acid 7-prCDC 7-prUDC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



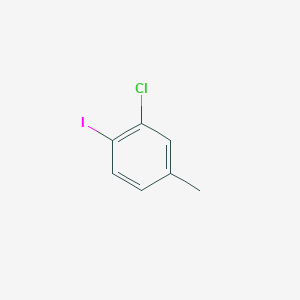
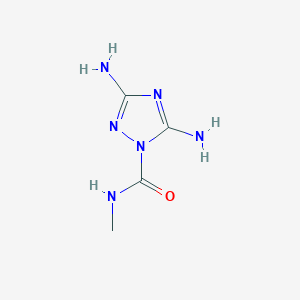
![8-[[(1R)-1-(3,4-dimethoxyphenyl)-2-hydroxyethyl]amino]-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione](/img/structure/B38415.png)
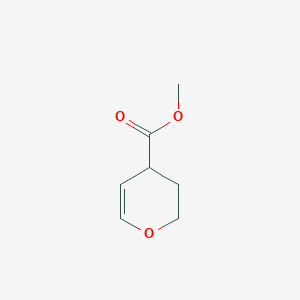
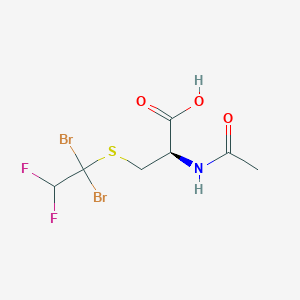
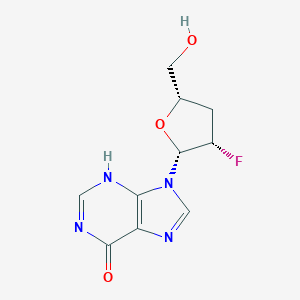
![1H-Indole-2-carboxamide,octahydro-,[2S-(2-alpha-,3a-bta-,7a-bta-)]-(9CI)](/img/structure/B38426.png)
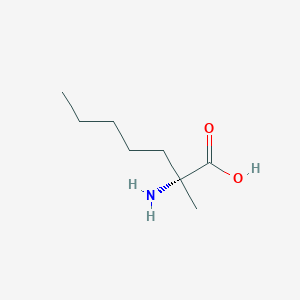
![Aziridine, 1-(tetracyclo[3.2.0.02,7.04,6]hept-1-ylcarbonyl)-(9CI)](/img/structure/B38432.png)
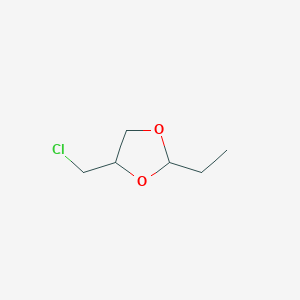
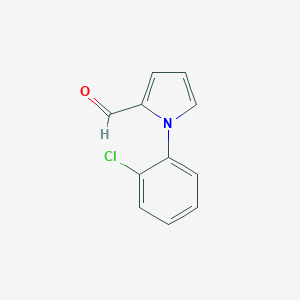
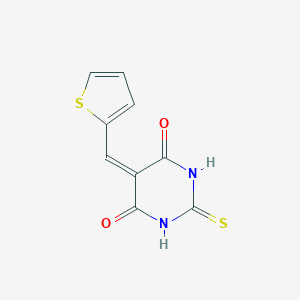
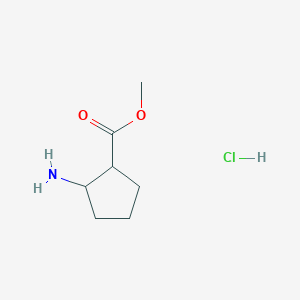
![1-[(4-Methoxyphenyl)sulfonyl]piperazine](/img/structure/B38441.png)